molecular formula C11H17NO B181488 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine CAS No. 117322-93-7

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Cat. No. B181488
Key on ui cas rn: 117322-93-7
M. Wt: 179.26 g/mol
InChI Key: DPLCQNGJZJXXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05286905

Procedure details

A 20 ml autoclave was charged with 4.20 g (17.3 mmol) of 1-(3,5-dimethylphenoxy)-2-bromopropane, 4 ml of methanol and 0.03 g of sodium iodide, and the autoclave was cooled in a dry ice.acetone bath. The pressure in the autoclave was reduced, and 7 g of liquid ammonia was added. The autoclave was allowed to stand until its temperature reached room temperature, and the mixture was continuously stirred at 130° C. for 7 hours to finish the reaction. After allowed to cool, the reaction mixture was post-treated in the same manner as in Example 26 to give 1.66 g of 1-(3,5-dimethylphenoxy)-2-aminopropane (yield 53.8%).
Name
1-(3,5-dimethylphenoxy)-2-bromopropane
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[O:5][CH2:6][CH:7](Br)[CH3:8].[I-].[Na+].C(=O)=O.[NH3:19]>CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[O:5][CH2:6][CH:7]([NH2:19])[CH3:8] |f:1.2|

Inputs

Step One
Name
1-(3,5-dimethylphenoxy)-2-bromopropane
Quantity
4.2 g
Type
reactant
Smiles
CC=1C=C(OCC(C)Br)C=C(C1)C
Name
Quantity
0.03 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
liquid
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was continuously stirred at 130° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached room temperature
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
the reaction mixture was post-treated in the same manner as in Example 26

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC=1C=C(OCC(C)N)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.